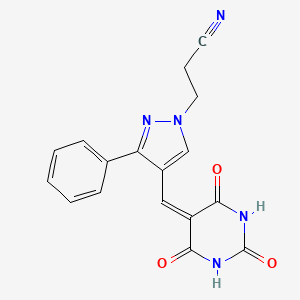

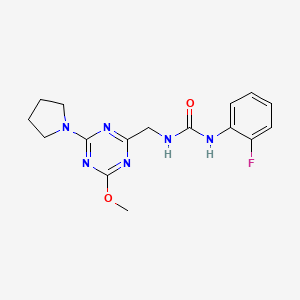

![molecular formula C18H13N7 B2491668 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900894-48-6](/img/structure/B2491668.png)

2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, starting from simple precursors to build the complex heterocyclic system. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves reactions such as condensation of sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one with different heterocyclic amines in the presence of suitable catalysts to form the desired heterocyclic framework (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR, and other spectroscopic methods to confirm the arrangement of atoms and the geometry of the molecule. These analyses provide insights into the electronic distribution and potential reactive sites within the molecule, which are critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core exhibit a variety of chemical behaviors due to the presence of multiple reactive sites. They participate in reactions such as nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the rings. These reactions are useful for further functionalization of the molecule, introducing additional pharmacophoric elements or modifying its physical-chemical properties.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are determined by the structural features of the compound. For example, the introduction of a salifiable 4-pyridylcarbamoyl moiety at specific positions can enhance water solubility at certain pH values, making some derivatives more suitable for pharmaceutical formulations (Baraldi et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

- The compound has been involved in the synthesis and isomerization of novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. These processes are foundational in the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Rashad et al., 2014).

- A new strategy for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines was developed, demonstrating the versatility of the compound in heterocyclic chemistry (Shawali et al., 2008).

Biological and Pharmacological Activities

- Studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are potent human A₃ adenosine receptor antagonists. This suggests potential therapeutic applications in conditions modulated by these receptors (Baraldi et al., 2012).

- Some derivatives have exhibited significant anti-acetylcholinesterase activity, highlighting potential applications in the treatment of neurological disorders such as Alzheimer's disease (Romdhane et al., 2016).

Development of Adenosine Receptor Antagonists

- Certain pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives have shown potent and selective activity as A2a adenosine receptor antagonists. This is particularly relevant in the context of developing treatments for conditions like Parkinson's disease (Baraldi et al., 1994).

Potential Anticancer Applications

- Novel pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. Some compounds exhibited cytotoxicity against certain cancer cell lines, suggesting their potential as anticancer agents (Aliwaini et al., 2021).

Propriétés

IUPAC Name |

10-(2-methylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7/c1-12-4-2-3-5-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-8-19-9-7-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXFCWCMGWDDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

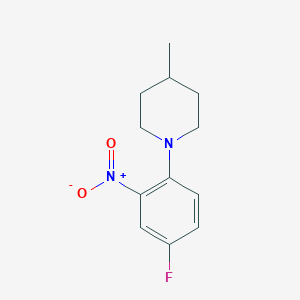

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)

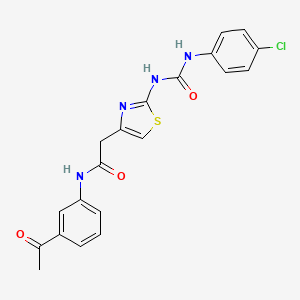

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)

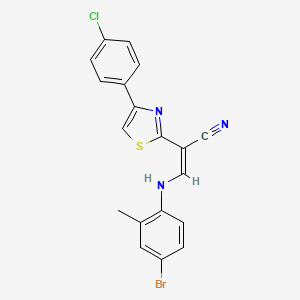

![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)

![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)